molecular formula C42H56N4O14 B1140328 Formoterol fumarate dihydrate CAS No. 183814-30-4

Formoterol fumarate dihydrate

Cat. No.: B1140328
CAS No.: 183814-30-4
M. Wt: 840.9 g/mol
InChI Key: RATSWNOMCHFQGJ-AYJOUMQSSA-N
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Description

Formoterol fumarate dihydrate is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is known for its rapid onset of action and extended duration of effect, making it a valuable medication for both maintenance and relief of bronchospasm .

Mechanism of Action

Target of Action

Formoterol fumarate hydrate primarily targets the beta-2-adrenergic receptors (β2-ARs) . These receptors play a crucial role in the management of chronic obstructive pulmonary disease (COPD) and asthma by acting on bronchial smooth muscle to dilate and relax airways .

Mode of Action

Formoterol fumarate hydrate interacts with its targets, the β2-ARs, causing bronchodilation by relaxing the smooth muscle in the airway . This interaction results in the management of COPD and asthma . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers .

Biochemical Pathways

Formoterol fumarate hydrate affects the biochemical pathways related to inflammation and mitochondrial dysfunction . It has been shown to restore mitochondrial dysfunction caused by Parkinson’s Disease-related UQCRC1 mutation and improve mitochondrial homeostasis . It also inhibits NFκB signaling, subsequently decreasing the mRNA expression of proinflammatory cytokines .

Pharmacokinetics

Formoterol fumarate hydrate’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. It undergoes metabolism to form O-demethylated and deformylated metabolites . Pharmacokinetic studies report that 62% of the administered dose is recovered in urine and 24% in feces, with urinary excretion of unchanged formoterol .

Result of Action

The molecular and cellular effects of formoterol fumarate hydrate’s action include enhanced growth and survival of cells, protection against stress, and restoration of normal mitochondrial function and machinery . It promotes a rebalance in mitochondrial dynamics, including changes in morphology (fusion/fission), movement, and transport .

Action Environment

Environmental factors can influence the action, efficacy, and stability of formoterol fumarate hydrate. The predicted environmental concentration (pec) / predicted no effect concentration (pnec) ratio is 15 x 10-6, which means the use of formoterol is predicted to present an insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

Formoterol fumarate hydrate acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . It has a high affinity and selectivity for the beta2-adrenergic receptor .

Cellular Effects

Formoterol fumarate hydrate has a significant impact on various types of cells and cellular processes. It acts on bronchial smooth muscle cells to cause bronchodilation . It also prevents the late asthmatic response and eosinophil and macrophage infiltration in bronchoalveolar lavage fluid (BALF), and reduces bronchial reactivity .

Molecular Mechanism

The molecular mechanism of formoterol fumarate hydrate involves the activation of beta receptors by agonists like formoterol, which stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) . This increased cAMP level causes relaxation of bronchial smooth muscle cells .

Temporal Effects in Laboratory Settings

Formoterol fumarate hydrate has been observed to have a rapid onset of action within 2-3 minutes and a long duration of action up to 12 hours . This makes it a valuable therapeutic agent in the management of asthma and COPD .

Dosage Effects in Animal Models

In animal models, formoterol fumarate hydrate has shown to prevent pulmonary hypertension in a COPD mouse model via NFκB inactivation

Metabolic Pathways

Formoterol fumarate hydrate is metabolized in the liver through demethylation and glucuronidation involving CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . The metabolites are excreted via the kidneys and feces .

Transport and Distribution

Formoterol fumarate hydrate is administered via inhalation, and it acts locally in the lung as a bronchodilator . It is supplied as a sterile solution for nebulization in low-density polyethylene unit-dose vials .

Subcellular Localization

Formoterol fumarate hydrate primarily acts on the beta2-adrenergic receptors located on the bronchial smooth muscle cells . The activation of these receptors leads to bronchodilation, providing relief in conditions like asthma and COPD .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formoterol fumarate dihydrate is synthesized through a multi-step process involving the reaction of 2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]formanilide with fumaric acid. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to ensure high yield and purity, adhering to stringent quality control measures. The final product is often formulated into inhalation solutions or dry powder inhalers for medical use .

Chemical Reactions Analysis

Types of Reactions

Formoterol fumarate dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formoterol fumarate dihydrate is unique due to its rapid onset of action combined with a long duration of effect, making it suitable for both immediate relief and long-term management of bronchospasm. Its dual action as both a reliever and a maintenance medication sets it apart from other long-acting beta2-adrenergic agonists .

Properties

CAS No.

183814-30-4

Molecular Formula

C42H56N4O14

Molecular Weight

840.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate

InChI

InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;/t2*13-,19+;;;/m11.../s1

InChI Key

RATSWNOMCHFQGJ-AYJOUMQSSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O

Synonyms

rel-N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide Fumarate Dihydrate;  Atock;  Foradil;  Oxeze;  BD 40A;  CGP 25827A;  Formoterol Hemifumarate Dihydrate

Origin of Product

United States

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